An In-Depth Technical Guide to the Solubility of 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol in DMSO and Aqueous Buffers
An In-Depth Technical Guide to the Solubility of 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol in DMSO and Aqueous Buffers
Abstract
3-Amino-2-[(furan-3-yl)methyl]propan-1-ol (Molecular Weight: 155.19 g/mol , Formula: C8H13NO2) is a highly versatile furan-based amino alcohol. It serves as a privileged chiral building block in organic synthesis and medicinal chemistry 1. Because of its amphoteric potential and dual hydrogen-bonding capacity (amine and hydroxyl groups), understanding its solubility profile in both organic stock solvents (like DMSO) and aqueous physiological buffers is critical. Poor solubility during early-stage drug discovery can lead to underestimated toxicity, poor bioavailability, and unreliable in vitro assay results 2. This whitepaper provides a comprehensive, causality-driven guide to profiling the kinetic and thermodynamic solubility of this specific scaffold.
Physicochemical Profiling & Causality in Solvent Selection
The structure of 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol features a propan-1-ol backbone substituted with a primary amine and a furan-3-ylmethyl moiety.
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DMSO Solubility (Stock Solutions): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It acts as a universal solvent in High-Throughput Screening (HTS) because its highly polar S=O bond acts as an excellent hydrogen-bond acceptor, readily disrupting the intermolecular hydrogen-bonding network of the amino alcohol's -NH2 and -OH groups. Consequently, the compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (typically 20 mM to 50 mM) 3.
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Aqueous Buffer Solubility (Physiological Relevance): In aqueous media (e.g., Phosphate-Buffered Saline at pH 7.4), the solubility is dictated by the compound's ionization state. The primary amine is basic, meaning at lower pH values (e.g., Simulated Gastric Fluid, pH 1.2), the compound is protonated and highly soluble. At physiological pH (7.4), the ratio of ionized to unionized species dictates the equilibrium solubility limit.
pH-dependent solvation equilibrium of the amino alcohol scaffold.
Kinetic Solubility Protocol (Early-Stage HTS)
Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock solution is introduced into an aqueous buffer. This method is fast, requires minimal compound, and is ideal for early-stage screening 4.
Causality of Experimental Choices:
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Avoiding Supersaturation Artifacts: Because the compound is pre-dissolved in DMSO, this method often overestimates true solubility due to the formation of metastable, supersaturated states 5. To mitigate this, the final DMSO concentration in the aqueous buffer must be strictly kept at or below 1% (v/v) to prevent the co-solvent effect from artificially inflating the aqueous solubility limit 6.
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Nephelometry Readout: Light scattering (turbidimetry) at 620 nm is used because the formation of colloidal aggregates or precipitates scatters light, providing a highly sensitive, label-free detection of the precipitation onset 7.
Step-by-Step Methodology:
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Stock Preparation: Dissolve 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol in 100% anhydrous DMSO to create a 50 mM stock solution.
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Serial Dilution: Create a linear serial dilution of the DMSO stock across a 96-well plate.
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Buffer Addition: Rapidly dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells. Ensure the final DMSO concentration remains ≤ 1%.
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Incubation: Shake the microplate at room temperature (25°C) for 2 hours to allow precipitate formation.
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Detection: Measure the UV absorbance at 620 nm using a microplate nephelometer. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in absorbance (light scattering) is observed.
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Self-Validation System: Include Ketoconazole (low solubility control) and Atenolol (high solubility control) as internal assay standards to validate the detection threshold and plate reader calibration.
Thermodynamic Solubility Protocol (Lead Optimization)
Thermodynamic (equilibrium) solubility is the "gold standard" for late-stage drug development and formulation. It measures the solubility of the compound as a saturated solution in equilibrium with its solid, crystalline phase.
Causality of Experimental Choices:
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Solid-State Initiation: Starting from the solid powder (rather than a DMSO stock) ensures that the measurement reflects the true energy required to break the crystal lattice, avoiding the kinetic trap of DMSO-induced supersaturation.
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Extended Equilibration: A 24 to 72-hour shaking period is strictly enforced because the dissolution of solid crystalline amino alcohols into aqueous media is an endothermic process that requires significant time to reach true thermodynamic equilibrium.
Step-by-Step Methodology (Shake-Flask Method):
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Sample Preparation: Add an excess amount of solid 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol (e.g., 2–5 mg) into a glass vial.
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Solvent Addition: Add 1 mL of the target aqueous medium (e.g., PBS, Simulated Intestinal Fluid [SIF], or Simulated Gastric Fluid [SGF]).
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Equilibration: Seal the vial and agitate on a thermomixer at 850 rpm at a constant temperature (25°C) for 24 to 72 hours.
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Phase Separation: Transfer the suspension to a specialized solubility filter plate (0.45 µm pore size) or centrifuge at high speed to separate the undissolved solid from the saturated solution.
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Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using LC-MS/MS (e.g., SCIEX API 4000) or UV-Vis spectroscopy against a separately built calibration curve.
Parallel workflows for Kinetic vs. Thermodynamic solubility profiling.
Quantitative Data Summary
The following table summarizes the key operational parameters and comparative metrics between the two solubility methodologies for amino alcohol scaffolds.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | DMSO Stock Solution (e.g., 50 mM) | Solid Crystalline Powder |
| Throughput | High (96/384-well microplates) | Low to Medium (Vials/Shake-flasks) |
| Incubation Time | 2 hours | 24 - 72 hours |
| Detection Method | Turbidimetry / Nephelometry (620 nm) | LC-MS/MS or UV-Vis |
| Primary Use Case | Early HTS, avoiding false negatives | Lead Optimization, Formulation |
| Risk of Overestimation | High (due to 1% DMSO co-solvent effect) | Low (True equilibrium reached) |
References
- Benchchem.3-Amino-2-[(furan-3-yl)methyl]propan-1-ol.
- Bienta.Aqueous Solubility Assay. Bienta Contract Research Services.
- Creative Biolabs.Aqueous Solubility.
- BioDuro.ADME Solubility Assay. BioDuro-Global CRDMO.
- Protocols.io.Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Enamine.Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine ADMET Services.
- ResearchGate.Effects of Properties on Biological Assays.
Sources
- 1. 3-Amino-2-[(furan-3-yl)methyl]propan-1-ol|High-Quality Research Chemical [benchchem.com]
- 2. Aqueous Solubility Assay | Bienta [bienta.net]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. protocols.io [protocols.io]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
